4-nitro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Description

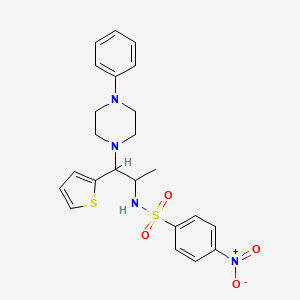

4-Nitro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with a nitro group at the para position. The molecule incorporates a propan-2-yl linker bridging two key pharmacophoric groups: a 4-phenylpiperazine moiety and a thiophen-2-yl ring.

Properties

IUPAC Name |

4-nitro-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S2/c1-18(24-33(30,31)21-11-9-20(10-12-21)27(28)29)23(22-8-5-17-32-22)26-15-13-25(14-16-26)19-6-3-2-4-7-19/h2-12,17-18,23-24H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCNNCQGMFGFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-nitro-N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, with the CAS Number 847381-25-3, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O4S2, and it has a molecular weight of 486.61 g/mol. The structure features several functional groups that are characteristic of bioactive molecules:

- Nitro group : Often associated with various biological activities.

- Piperazine ring : Known for its role in drug design due to its ability to interact with neurotransmitter receptors.

- Thiophene moiety : Implicated in enhancing pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. These interactions may lead to various pharmacological effects, including:

- Anticancer properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Mood regulation : The piperazine component suggests potential activity as an antidepressant or anxiolytic agent.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities. Below is a summary of its potential effects based on available studies:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential to inhibit cell growth in various cancer cell lines. |

| Antidepressant Effects | May interact with serotonin receptors, influencing mood regulation. |

| Enzyme Inhibition | Possible inhibition of specific enzymes related to cancer progression or neurotransmitter metabolism. |

Anticancer Studies

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the IC50 values for related compounds have been reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-nitro derivative A | MCF-7 (breast cancer) | 0.65 |

| 4-nitro derivative B | A549 (lung cancer) | 10.38 |

| Reference Compound (Doxorubicin) | MCF-7 | <0.1 |

These findings suggest that modifications to the sulfonamide structure can enhance anticancer efficacy.

Neuropharmacological Studies

Research into the neuropharmacological effects of similar piperazine derivatives has indicated their potential as dual-action agents at serotonin receptors. The following table summarizes findings from relevant studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

- For example, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () emphasizes azide functionalization but lacks the nitro group’s polar interactions .

- Trifluoromethylbenzenesulfonamide analogs (e.g., ): The trifluoromethyl group in 4-(trifluoromethyl)-N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)benzenesulfonamide introduces strong electronegativity and metabolic resistance, contrasting with the nitro group’s redox sensitivity .

Piperazine Ring Modifications

- Piperazine vs. Piperidine (e.g., W-18 in ): W-18, a 2-piperidinylidene sulfonamide, lacks the piperazine ring’s nitrogen, reducing hydrogen-bonding capacity and altering conformational flexibility .

Thiophene vs. Benzo[b]thiophene Systems

Linker Group Variations

- Carbonyl vs.

Comparative Data Table

Key Research Findings and Implications

- Electron-withdrawing groups : The nitro group in the target compound may improve binding to polar receptor pockets compared to methyl or trifluoromethyl analogs .

- Piperazine vs. Piperidine : Piperazine-containing compounds generally exhibit higher solubility and receptor affinity than piperidine derivatives due to additional nitrogen-based interactions .

- Thiophene vs.

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, including sulfonylation, nucleophilic substitution, and nitro-group introduction. Key steps for optimization:

- Temperature Control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions (e.g., over-sulfonylation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for piperazine-thiophene intermediate coupling, enhancing reaction kinetics .

- Catalysts : Employ triethylamine (TEA) as a base to neutralize HCl byproducts during sulfonamide formation .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. Table 1: Representative Synthesis Yields

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Piperazine-thiophene coupling | 65 | 90 | |

| Final sulfonamide formation | 42 | 95 |

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., nitro group at C4 of benzene, thiophene-propan-2-yl linkage). Key signals:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet) .

- Piperazine methylene: δ 2.5–3.0 ppm (broad singlet) .

- LCMS : Confirm molecular weight (e.g., [M+H] = ~540–550 Da) and purity (>98%) using reverse-phase C18 columns .

- X-ray Crystallography : Resolve stereochemistry of the propan-2-yl chiral center (if crystallizable) .

Q. What initial biological screening approaches are suitable for assessing pharmacological potential?

Methodological Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarity to piperazine-containing antipsychotics .

- Enzyme Inhibition : Test sulfonamide’s interaction with carbonic anhydrase isoforms (CA-II/IX) using fluorescence-based inhibition assays .

- Cytotoxicity : Use MTT assays on HEK-293 and HepG2 cell lines to evaluate preliminary toxicity (IC values) .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

- Functional Group Variation : Synthesize analogs with substituents at the nitro position (e.g., -CF, -Cl) or modified piperazine rings (e.g., 4-methylpiperazine) .

- Biological Testing : Compare IC values in receptor binding assays (Table 2).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in 5-HT receptors .

Q. Table 2: SAR of Selected Analogs

| Analog Modification | 5-HT IC (nM) | D IC (nM) | Reference |

|---|---|---|---|

| Nitro → Trifluoromethyl | 12 ± 1.2 | 85 ± 6.3 | |

| Piperazine → 4-Methyl | 28 ± 2.1 | 120 ± 9.8 |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Confirm receptor binding results using both radioligand displacement (e.g., H-spiperone for D) and functional assays (e.g., cAMP modulation for 5-HT) .

- Batch Reproducibility : Re-synthesize the compound under standardized conditions (see Question 1) to rule out synthesis variability .

- Data Normalization : Use reference compounds (e.g., clozapine for D) to calibrate inter-study variability .

Q. How to evaluate the compound’s interaction with specific enzymes or receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) for carbonic anhydrase IX .

- Cryo-EM : Resolve ligand-enzyme complex structures (e.g., sulfonamide bound to CA-IX active site) .

- Mutagenesis Studies : Introduce point mutations (e.g., His94Ala in CA-IX) to identify critical binding residues .

Q. What computational methods predict the compound’s binding affinity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT) in explicit solvent (CHARMM36 force field) for 100 ns to assess stability .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for nitro vs. cyano analogs .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., nitro group as hydrogen bond acceptor) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.